molecular formula C7H13N3O2 B14431658 1-Cyclopentyl-3-methyl-3-nitrosourea CAS No. 80413-74-7

1-Cyclopentyl-3-methyl-3-nitrosourea

Katalognummer: B14431658
CAS-Nummer: 80413-74-7
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: YHISWHDZRLKPAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-methyl-3-nitrosourea is an organic compound with the molecular formula C7H13N3O2. It belongs to the class of nitrosoureas, which are known for their applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a nitrosourea functional group.

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-3-methyl-3-nitrosourea typically involves the reaction of cyclopentylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-Cyclopentyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group into amines or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosourea group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-methyl-3-nitrosourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Industry: It is used in the production of other chemical compounds and materials, serving as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-methyl-3-nitrosourea involves its ability to alkylate DNA and proteins, leading to the disruption of cellular processes. The nitrosourea group is responsible for the alkylation, which can result in the formation of cross-links within DNA strands, ultimately inhibiting DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-3-methyl-3-nitrosourea can be compared with other nitrosoureas, such as:

    1-Methyl-3-nitrosourea: Similar in structure but lacks the cyclopentyl group, leading to different reactivity and applications.

    1-Cyclohexyl-3-methyl-3-nitrosourea: Contains a cyclohexyl group instead of a cyclopentyl group, which affects its chemical properties and biological activity.

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound has a different alkylating group, leading to distinct mechanisms of action and therapeutic applications.

Eigenschaften

CAS-Nummer

80413-74-7

Molekularformel

C7H13N3O2

Molekulargewicht

171.20 g/mol

IUPAC-Name

3-cyclopentyl-1-methyl-1-nitrosourea

InChI

InChI=1S/C7H13N3O2/c1-10(9-12)7(11)8-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,11)

InChI-Schlüssel

YHISWHDZRLKPAB-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)NC1CCCC1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.